molecular formula C17H11BrCl2N2 B2508353 N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline CAS No. 691870-07-2

N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline

Cat. No.: B2508353
CAS No.: 691870-07-2
M. Wt: 394.09
InChI Key: VBUIKMSQVVJUPU-UFFVCSGVSA-N
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Description

N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a bromophenyl group, a pyrrole ring, and dichloroaniline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline typically involves the condensation reaction between 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s Schiff base structure allows it to coordinate with metal ions, which can enhance its biological activity. Additionally, its aromatic rings and halogen atoms contribute to its binding affinity with enzymes and receptors, potentially inhibiting their activity and modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the Schiff base structure and pyrrole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[1-(4-bromophenyl)pyrrol-3-yl]-N-(3,4-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2/c18-13-1-4-15(5-2-13)22-8-7-12(11-22)10-21-14-3-6-16(19)17(20)9-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUIKMSQVVJUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=NC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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